An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Amino-5-chloropyridine
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Amino-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-chloropyridine is a halogenated aminopyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic properties, arising from the presence of an electron-donating amino group and an electron-withdrawing chloro group on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the chemical properties and reactivity of 3-amino-5-chloropyridine, with a focus on its application in the development of bioactive compounds.
Chemical and Physical Properties
3-Amino-5-chloropyridine is a solid at room temperature, appearing as a white to brown powder or crystalline solid.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅ClN₂ | [1][2][3] |
| Molecular Weight | 128.56 g/mol | [1][2][3] |
| CAS Number | 22353-34-0 | [2][3][4] |
| Melting Point | 71-82 °C | [1][5] |
| Boiling Point | 275.8 °C at 760 mmHg (Predicted) | |
| Density | ~1.29 g/cm³ (for 3-Amino-2-chloropyridine) | [6][7] |
| Solubility | Moderately soluble in water and ethanol. | [6][7] |
| pKa (conjugate acid) | Not experimentally determined. For reference, the pKa of 3-aminopyridine is ~6.0 and 3-chloropyridine is 2.84. The pKa of 3-amino-5-chloropyridine is expected to be lower than that of 3-aminopyridine due to the electron-withdrawing nature of the chlorine atom. | [8] |
Reactivity and Synthetic Applications
The reactivity of 3-amino-5-chloropyridine is dictated by the interplay of the pyridine nitrogen, the amino group, and the chlorine substituent. The pyridine ring is generally electron-deficient, which facilitates nucleophilic aromatic substitution, while the amino group is an activating group that directs electrophilic substitution. The chlorine atom serves as a leaving group in nucleophilic substitution and a handle for cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 5-position of 3-amino-5-chloropyridine can be displaced by various nucleophiles. However, it is less reactive than halogens at the 2- or 4-positions due to the meta-position relative to the ring nitrogen.[1] Elevated temperatures or the use of a catalyst may be required for these reactions to proceed efficiently.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-amino-5-chloropyridine (1.0 mmol, 1.0 equiv), the desired amine nucleophile (1.2 mmol, 1.2 equiv), and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).
-
Add an anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (5 mL).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
3-Amino-5-chloropyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine 3-amino-5-chloropyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂) (2 mol%), a phosphine ligand like SPhos (4 mol%), and a base such as potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge a Schlenk flask with a palladium catalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%), a bulky phosphine ligand like XPhos (4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv).
-
Add 3-amino-5-chloropyridine (1.0 mmol, 1.0 equiv) and the amine to be coupled (1.2 mmol, 1.2 equiv).
-
Remove the flask from the glovebox and add an anhydrous solvent such as toluene (5 mL) under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Application in Drug Discovery: Targeting Signaling Pathways
3-Amino-5-chloropyridine and its derivatives are important scaffolds in the development of kinase inhibitors, which are a major class of therapeutic agents, particularly in oncology. These inhibitors often target key signaling pathways that are dysregulated in cancer.
Checkpoint Kinase 1 (CHK1) Inhibition and the DNA Damage Response Pathway
Checkpoint Kinase 1 (CHK1) is a crucial serine/threonine kinase in the DNA damage response (DDR) pathway. Upon DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[9][10][11] Many cancer cells have defects in their DDR pathways, making them more reliant on CHK1 for survival. Therefore, inhibiting CHK1 can selectively kill cancer cells, especially in combination with DNA-damaging chemotherapy.
A potent and selective CHK1 inhibitor, CCT244747, incorporates a pyridin-2-ylamino moiety, highlighting the utility of aminopyridine scaffolds in targeting this pathway.[6][9][11][12] The synthesis of such inhibitors often involves the coupling of an aminopyridine derivative with another heterocyclic core.
Caption: The DNA Damage Response pathway and the role of CHK1 inhibitors.
Janus Kinase (JAK) Inhibition and the JAK/STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases plays a critical role in the JAK/STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders.
Derivatives of aminopyridines are utilized as core structures in the development of JAK inhibitors. For instance, triazolopyridine-based compounds, synthesized from aminopyridine precursors, have been shown to be potent JAK inhibitors. These inhibitors can block the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby inhibiting the downstream gene expression that drives disease progression.
Caption: The JAK/STAT signaling pathway and the mechanism of JAK inhibitors.
Conclusion
3-Amino-5-chloropyridine is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its distinct reactivity, stemming from the pyridine core and the amino and chloro substituents, allows for a wide range of chemical transformations. The ability to utilize this scaffold in the synthesis of potent and selective kinase inhibitors targeting critical signaling pathways like the DNA damage response and JAK/STAT pathways underscores its importance for researchers and professionals in the field of drug development. This guide provides a foundational understanding of the chemical properties and reactivity of 3-amino-5-chloropyridine, offering a basis for its further exploration and application in the synthesis of novel and impactful molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Probe CCT244747 | Chemical Probes Portal [chemicalprobes.org]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CCT244747 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 3 Amino Chloro Pyridine - High Purity Intermediate at Best Price [symaxlaboratories.net]
- 8. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
